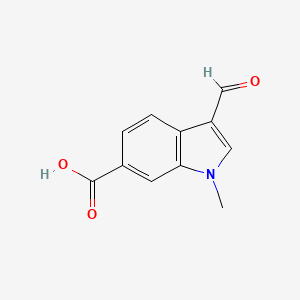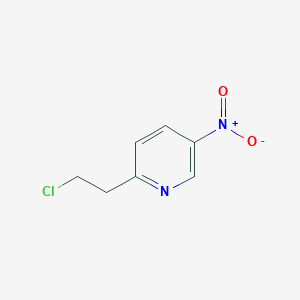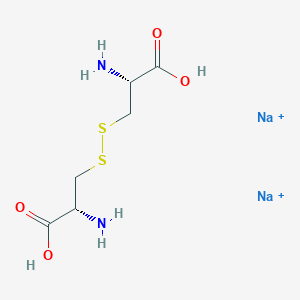
Disodium L-cystine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium L-cystine is a compound derived from the amino acid L-cysteine. It is formed by the oxidation of two L-cysteine molecules, resulting in a disulfide bond between them. This compound is often used in various scientific and industrial applications due to its unique properties and functions.
准备方法
Synthetic Routes and Reaction Conditions
Disodium L-cystine can be synthesized through the oxidation of L-cysteine. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an aqueous solution. The reaction conditions include maintaining a pH of around 7 to 8 and a temperature of approximately 25°C to 30°C .
Industrial Production Methods
Industrial production of this compound often involves the fermentation of microbial strains that overproduce L-cysteine. The L-cysteine is then oxidized to form L-cystine, which is subsequently converted to its disodium salt form. This method is preferred due to its cost-effectiveness and environmental benefits .
化学反应分析
Types of Reactions
Disodium L-cystine undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form various sulfur-containing compounds.
Reduction: It can be reduced back to L-cysteine using reducing agents such as dithiothreitol or beta-mercaptoethanol.
Substitution: This compound can participate in substitution reactions where the disulfide bond is broken and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol, beta-mercaptoethanol, and other reducing agents.
Substitution: Various nucleophiles can be used to break the disulfide bond and introduce new functional groups.
Major Products Formed
Oxidation: Sulfur-containing compounds such as sulfonic acids.
Reduction: L-cysteine.
Substitution: Compounds with modified functional groups replacing the disulfide bond.
科学研究应用
Disodium L-cystine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various sulfur-containing compounds.
Biology: Plays a role in redox biology and cellular signaling due to its involvement in the cysteine/cystine shuttle system.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and cystine metabolism disorders.
Industry: Used in the production of food additives, pharmaceuticals, and cosmetics
作用机制
Disodium L-cystine exerts its effects primarily through its role in redox reactions. It acts as a precursor for the synthesis of glutathione, a major antioxidant in the body. The disulfide bond in this compound can be reduced to release L-cysteine, which then participates in various metabolic pathways. This compound also plays a role in cellular signaling and regulation of oxidative stress .
相似化合物的比较
Similar Compounds
L-cysteine: The reduced form of L-cystine, involved in similar metabolic pathways but with different redox properties.
L-methionine: Another sulfur-containing amino acid with distinct metabolic functions.
N-acetylcysteine: A derivative of L-cysteine used as a pharmaceutical agent for its antioxidant properties.
Uniqueness
Disodium L-cystine is unique due to its disulfide bond, which allows it to participate in redox reactions and act as a precursor for glutathione synthesis. This property distinguishes it from other sulfur-containing amino acids and makes it valuable in various scientific and industrial applications .
属性
分子式 |
C6H12N2Na2O4S2+2 |
|---|---|
分子量 |
286.3 g/mol |
IUPAC 名称 |
disodium;(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2.2Na/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;/q;2*+1/t3-,4-;;/m0../s1 |
InChI 键 |
PLVPMKWGXOOSKL-RGVONZFCSA-N |
手性 SMILES |
C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.[Na+].[Na+] |
规范 SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


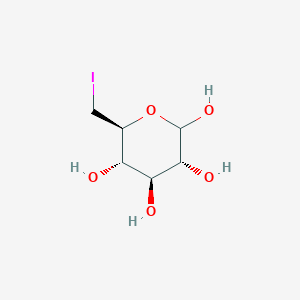
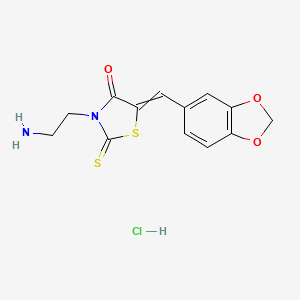
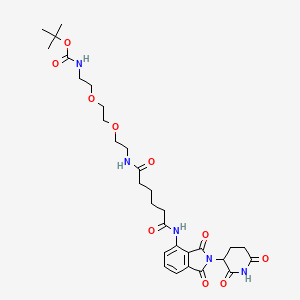
![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-6a-methyl-11-oxo-7H-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a-methyl-7H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12432257.png)
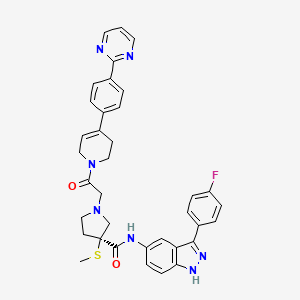
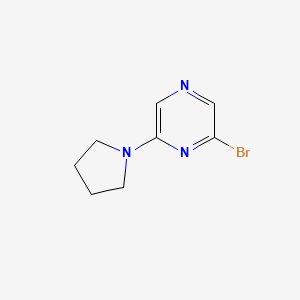
![(4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12432270.png)
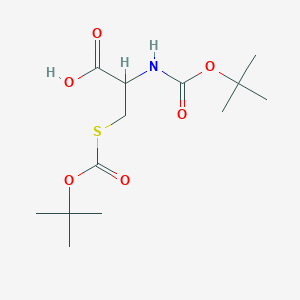
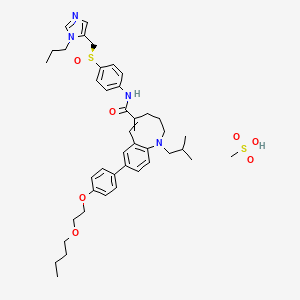
![3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid](/img/structure/B12432290.png)
